molecular formula C12H11ClN2 B12090703 3-Chloro-N-(pyridin-3-ylmethyl)aniline

3-Chloro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B12090703
M. Wt: 218.68 g/mol
InChI Key: NEDBKAYISIHTGT-UHFFFAOYSA-N
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Description

3-Chloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol . This compound is characterized by the presence of a chloro group attached to an aniline ring, which is further substituted with a pyridin-3-ylmethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-N-(pyridin-3-ylmethyl)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Chemical Reactions Analysis

3-Chloro-N-(pyridin-3-ylmethyl)aniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-N-(pyridin-3-ylmethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Medicine: Research involving this compound includes its potential use in drug development and as a pharmacological tool to study disease mechanisms.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 3-Chloro-N-(pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

3-Chloro-N-(pyridin-3-ylmethyl)aniline can be compared with other similar compounds, such as:

    N-(pyridin-3-ylmethyl)aniline: Lacks the chloro group, which may result in different reactivity and biological activity.

    3-Chloroaniline: Lacks the pyridin-3-ylmethyl group, which affects its chemical properties and applications.

    Pyridin-3-ylmethylamine: Lacks the aniline ring, leading to different chemical behavior and uses.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11ClN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2

InChI Key

NEDBKAYISIHTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CN=CC=C2

Origin of Product

United States

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